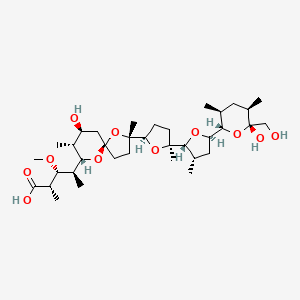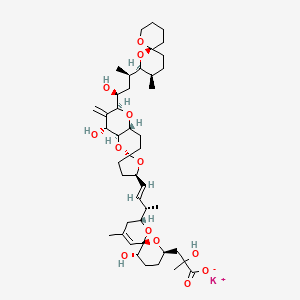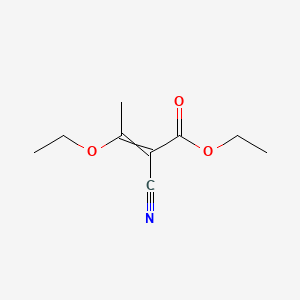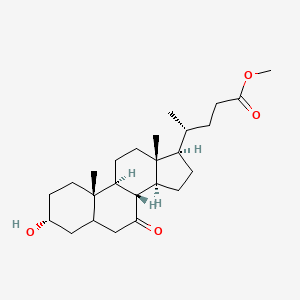
7-ketolithocholic Methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-ketolithocholic Methyl ester is a derivative of lithocholic acid, a bile acid. It is known for its role as a precursor in the synthesis of ursodeoxycholic acid, a compound with significant medicinal value. The molecular formula of this compound is C25H40O4, and it has a molecular weight of 404.59 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
7-ketolithocholic Methyl ester can be synthesized via the indirect electrooxidation of chenodeoxycholic acid. This process involves using a bromide ion medium (Br-/Br2) and specific conditions such as an anode material of PbO2/Ti, acetonitrile as the solvent, and a current density of 95.2–142.9 A/m² . The electrolysis time and initial concentration of chenodeoxycholic acid are also critical factors in optimizing the yield and efficiency of the reaction.
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic route as described above. The process has been optimized to achieve high productivity and current efficiency, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
7-ketolithocholic Methyl ester undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of the ketone group to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as bromine or other halogens.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
Ursodeoxycholic acid: Formed by the stereoselective reduction of this compound.
Chenodeoxycholic acid: Another product formed through specific reduction pathways.
Applications De Recherche Scientifique
7-ketolithocholic Methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other bile acids and related compounds.
Biology: Studied for its role in bile acid metabolism and its effects on various biological pathways.
Mécanisme D'action
The primary mechanism of action of 7-ketolithocholic Methyl ester involves its conversion to ursodeoxycholic acid. This conversion occurs through a stereoselective reduction process, where the ketone group at the 7-position is reduced to a hydroxyl group. The resulting ursodeoxycholic acid exerts its effects by modulating bile acid metabolism and interacting with specific molecular targets such as the farnesoid X receptor (FXR) and G-protein-coupled bile acid receptor 1 (TGR5) .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithocholic acid: The parent compound from which 7-ketolithocholic Methyl ester is derived.
Chenodeoxycholic acid: Another bile acid that can be converted to this compound.
Ursodeoxycholic acid: The primary product formed from the reduction of this compound.
Uniqueness
This compound is unique due to its specific structure and its role as a key intermediate in the synthesis of ursodeoxycholic acid. Its ability to undergo stereoselective reduction makes it valuable in producing compounds with significant medicinal properties .
Propriétés
IUPAC Name |
methyl (4R)-4-[(3R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-20,23,26H,5-14H2,1-4H3/t15-,16?,17-,18-,19+,20+,23+,24+,25-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBYYFMYNRYPPC-QDKMMNGLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)CC4[C@@]3(CC[C@H](C4)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
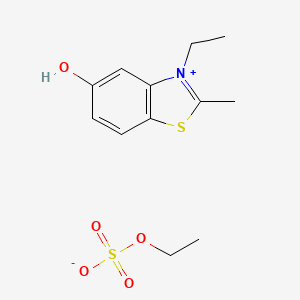
![N-[2-(4-Imidazolyl)ethyl]-5-bromo-2-chloropyrimidin-4-amine](/img/structure/B8062880.png)
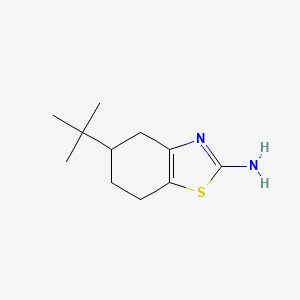
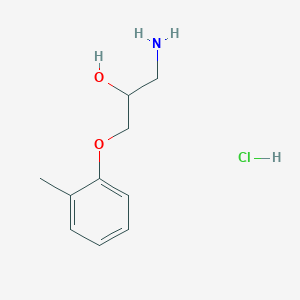
![Methyl 4-[(2-bromo-2-methylpropanoyl)amino]-3-hydroxybenzoate](/img/structure/B8062901.png)
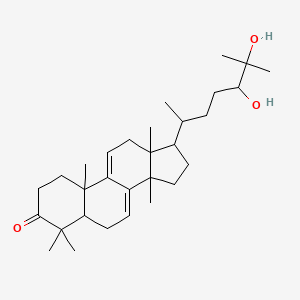
![(1R,9R,10S,12R,13S,14R,16S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B8062912.png)
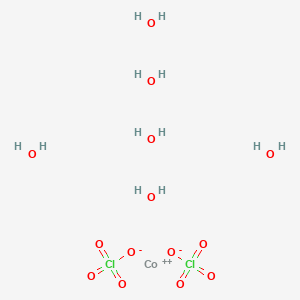
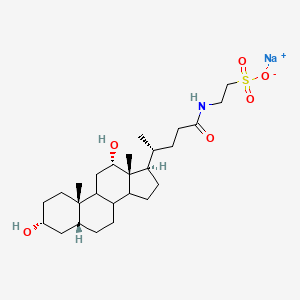

![N-[(1S)-1-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B8062941.png)
